1-Aminohexan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

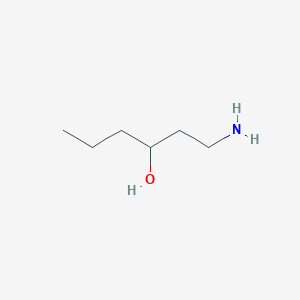

1-Aminohexan-3-ol is a chemical compound with the CAS Number: 15991-62-5 . It also has another variant, (3R)-1-aminohexan-3-ol, with the CAS Number: 2227903-59-3 . The molecular weight of this compound is 117.19 .

Molecular Structure Analysis

The molecular structure of 1-Aminohexan-3-ol consists of a six-carbon chain (hexan) with an amino group (-NH2) attached to the first carbon and a hydroxyl group (-OH) attached to the third carbon . The InChI code for the compound is1S/C6H15NO/c1-2-3-6(8)4-5-7/h6,8H,2-5,7H2,1H3/t6-/m1/s1 .

Scientific Research Applications

Collagen Research The deamination of 1-aminohexan-2-ol, related to 1-aminohexan-3-ol, has been studied as a model for understanding the selective cleavage of hydroxylysine-bound glycosyl residues in collagen. This research provides insights into collagen's structural properties and potential modifications (Tang & Williams, 1984).

Wine Aroma Synthesis A convenient synthesis of amino acid-derived aroma precursors to the wine aroma 3-sulfanylhexan-1-ol (3SH) has been reported. This research highlights the role of such compounds in the flavor profile of wines (Jelley et al., 2020).

Mannich Reactions in Organic Chemistry The condensation of resorcarenes with various amino alcohols, including 6-aminohexan-1-ol, has been explored, demonstrating the utility of these compounds in producing diverse organic structures (Schmidt et al., 2000).

Oligonucleotide Synthesis 1-Aminohexan-3-ol derivatives have been utilized in the development of new solid supports for the synthesis of 3'-amine-tailed oligonucleotides, showcasing its relevance in the field of genetic engineering and molecular biology (Petrie et al., 1992).

Synthesis of Aromatic Thiols in Viticulture The synthesis of cysteine S-conjugate precursors of 3-sulfanylhexan-1-ol in must and wine demonstrates the application of 1-aminohexan-3-ol in viticulture and enology (Luisier et al., 2008).

Nucleotide Derivative Synthesis The preparation of adenosine nucleotide derivatives for affinity chromatography has employed compounds related to 1-aminohexan-3-ol. This has implications for biochemistry and molecular biology research (Trayer et al., 1974).

properties

IUPAC Name |

1-aminohexan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-6(8)4-5-7/h6,8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLJNYYAWMTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)

![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)

![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2990406.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)

![1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2990413.png)

![N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2990419.png)

![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)